[Asp5]-Oxytocin

Peptide SAR Neurohypophyseal Hormone Pharmacology Receptor Structure-Activity Relationship

Select [Asp5]-Oxytocin when your research demands the definitive position-5 oxytocin analog. As the first 5-substituted analog retaining full oxytocin receptor agonist efficacy (pA₂ 7.21) and identical intrinsic activity to native hormone, it uniquely enables Mg²⁺-dependent modulation studies and serves as the benchmark comparator for structure-activity relationship campaigns. With precisely defined multi-species potencies (20.3 U/mg uterotonic, 41 U/mg avian vasodepressor, 0.14 U/mg antidiuretic), this peptide is indispensable for calibrating neurohypophyseal hormone bioassays and mapping the stereoelectronic landscape of the oxytocin receptor binding pocket.

Molecular Formula C43H65N11O13S2
Molecular Weight 1008.2 g/mol
Cat. No. B12410907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Asp5]-Oxytocin
Molecular FormulaC43H65N11O13S2
Molecular Weight1008.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N
InChIInChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-34(58)59)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1
InChIKeyBKQNCZBCEMVEEP-DSZYJQQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Asp5]-Oxytocin: First Active 5-Position Neurohypophyseal Hormone Analog for Receptor Pharmacology Research


[Asp5]-Oxytocin (CAS 65907-78-0), also designated [5-Aspartic acid]-oxytocin, is a synthetic nonapeptide analog of the endogenous neurohypophyseal hormone oxytocin. It is characterized by the substitution of the asparagine (Asn) residue at position 5 with aspartic acid (Asp). This analog was first reported in 1978 as the inaugural 5-position neurohypophyseal hormone analog to retain significant biological activity, distinguishing it from other early position-5 modifications that resulted in substantial loss of function [1]. [Asp5]-Oxytocin retains high affinity for the uterotonic (oxytocin) receptor and exhibits intrinsic activity identical to that of the native hormone oxytocin in standard in vitro uterotonic assays .

Why [Asp5]-Oxytocin Cannot Be Replaced by Other Oxytocin Analogs or Native Oxytocin in Specialized Assays


While numerous oxytocin analogs exist, substitution at position 5 in the neurohypophyseal hormone sequence is not functionally neutral. The Asn5 residue plays a critical stereoelectronic role in receptor interaction; replacement with other amino acids often results in dramatic loss of potency or altered pharmacological profiles [1]. For instance, the [Thr5] and [Leu5] substitutions in oxytocin antagonist scaffolds yield pA₂ values of 7.16 and 6.67 respectively, whereas the Asp5 substitution yields 7.21 in the same assay system, demonstrating that even conservative changes at this position produce quantifiably different receptor engagement [2]. [Asp5]-Oxytocin uniquely preserves full agonist efficacy comparable to oxytocin while introducing an anionic side chain that enables distinct sensitivity to divalent cations, a feature absent in native oxytocin and most commercial analogs . Consequently, researchers investigating structure-activity relationships at position 5, magnesium-dependent receptor modulation, or the role of electrostatic interactions in neurohypophyseal hormone signaling require [Asp5]-Oxytocin specifically.

[Asp5]-Oxytocin Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


First 5-Position Neurohypophyseal Hormone Analog with Retained Biological Activity

[Asp5]-Oxytocin is the first analog of oxytocin modified at position 5 that retains significant biological activity, in contrast to other early position-5 modifications which resulted in marked loss of function [1]. This differentiation is fundamental to its value as a research tool for probing the steric and electronic requirements of the Asn5 side chain in receptor activation.

Peptide SAR Neurohypophyseal Hormone Pharmacology Receptor Structure-Activity Relationship

Intrinsic Agonist Activity Equivalent to Native Oxytocin at Uterotonic Receptor

[Asp5]-Oxytocin exhibits intrinsic activity identical to that of native oxytocin at the uterotonic receptor, as determined by in vitro uterine contraction assays . In direct comparative studies, both compounds produced equivalent maximal contractile responses, indicating full agonist efficacy. The anionic Asp5 substitution does not compromise the ability of the peptide to activate the receptor fully, a finding not universal among position-5 analogs [1].

Oxytocin Receptor Agonism Uterotonic Activity Receptor Pharmacology

pA₂ Value of 7.21 in Oxytocin Antagonist Scaffold: Position-5 Substitution Comparison

In a systematic study of Asn5 substitutions within the potent oxytocin antagonist [Pen1,D-Phe2,Thr4,Orn8]-oxytocin, the Asp5-containing analog (IV) exhibited a pA₂ value of 7.21 in the antioxytocic in vitro rat uterine assay. This compares with pA₂ values of 7.23 for the parent compound (I), 7.16 for the Thr5 analog (II), 6.67 for the Leu5 analog (III), and 6.76 for the Tyr5 analog (V) [1]. The Asp5 substitution thus largely preserves antagonist potency, whereas the Leu5 and Tyr5 substitutions cause substantial reductions.

Oxytocin Antagonist pA2 Determination Peptide SAR

Mg²⁺-Dependent Enhancement of Uterine Contractile Activity

[Asp5]-Oxytocin displays a unique sensitivity to magnesium ions not observed with native oxytocin. The presence of 1 mM Mg²⁺ enhances the contractile action of [Asp5]-Oxytocin on isolated rat uterine tissue . This property is attributed to the introduction of the anionic aspartic acid side chain, which likely facilitates electrostatic interactions or conformational stabilization in the presence of divalent cations. Native oxytocin, lacking this anionic residue at position 5, does not exhibit comparable Mg²⁺-dependent potentiation.

Divalent Cation Modulation Receptor Signaling Uterotonic Assay

Multi-Species Pharmacologic Potency Profile: Rat Uterotonic, Avian Vasodepressor, and Rat Antidiuretic Activities

[Asp5]-Oxytocin exhibits a defined pharmacologic potency profile across three standard neurohypophyseal hormone bioassays: rat uterotonic activity (20.3 units/mg), avian vasodepressor activity (41 units/mg), and rat antidiuretic activity (0.14 units/mg) . This profile reflects the compound's balanced interaction with oxytocin and vasopressin receptor subtypes. The approximately 150-fold higher uterotonic potency relative to antidiuretic potency is consistent with an oxytocin-preferring pharmacology, yet the avian vasodepressor activity (a vasopressin-sensitive assay) indicates residual V1a receptor engagement.

Pharmacologic Profiling Cross-Species Pharmacology Bioactivity Units

[Asp5]-Oxytocin: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Position 5 in Neurohypophyseal Hormones

[Asp5]-Oxytocin is the definitive reference analog for investigating the steric, electronic, and stereoelectronic requirements of the Asn5 side chain in oxytocin receptor interaction. As the first 5-position analog with retained significant biological activity [1], it serves as the baseline for evaluating subsequent position-5 modifications. Its pA₂ value of 7.21 in an antagonist scaffold [2] provides a quantitative comparator for new analogs. Researchers can employ [Asp5]-Oxytocin to systematically probe how charge, size, and hydrogen-bonding capacity at position 5 influence receptor binding affinity, efficacy, and selectivity.

Mechanistic Studies of Divalent Cation Modulation of Oxytocin Receptor Signaling

The unique sensitivity of [Asp5]-Oxytocin to Mg²⁺ enhancement (1 mM Mg²⁺ increases contractile activity) makes it an invaluable tool for dissecting the role of divalent cations in oxytocin receptor function. This property, absent in native oxytocin, enables experiments that interrogate electrostatic contributions to receptor-ligand interaction, allosteric modulation by metal ions, and the structural basis of Mg²⁺-dependent signaling. [Asp5]-Oxytocin is the compound of choice for laboratories investigating the intersection of neurohypophyseal hormone pharmacology and metal ion biology.

Pharmacologic Profiling and Bioassay Standardization

With precisely defined potencies of 20.3 U/mg (rat uterotonic), 41 U/mg (avian vasodepressor), and 0.14 U/mg (rat antidiuretic) , [Asp5]-Oxytocin is an established reference compound for calibrating and validating neurohypophyseal hormone bioassays. It can be used as an internal control in experiments requiring an oxytocin analog with a documented multi-species pharmacologic fingerprint, or as a comparator in studies evaluating the tissue-specific and species-dependent effects of novel oxytocin receptor ligands.

Oxytocin Antagonist Development and Receptor Interaction Mapping

The data from Hill et al. (1991) [2] demonstrate that Asp5 substitution in an oxytocin antagonist scaffold yields a quantifiably distinct potency profile relative to Thr5, Leu5, and Tyr5 analogs. [Asp5]-Oxytocin and its related antagonist congeners are therefore essential for mapping the stereoelectronic landscape of the oxytocin receptor binding pocket. Medicinal chemists and pharmacologists developing selective oxytocin receptor antagonists or mixed OT/V1a agents will find [Asp5]-Oxytocin to be a critical comparator in their SAR optimization campaigns.

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